molecular formula C22H25N3O7 B1452270 N-[(Benzyloxy)carbonyl]glutaminyltyrosine CAS No. 863-16-1

N-[(Benzyloxy)carbonyl]glutaminyltyrosine

Cat. No.: B1452270
CAS No.: 863-16-1
M. Wt: 443.4 g/mol
InChI Key: LIEJZONPUXNLHP-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glutaminyltyrosine is a synthetic peptide that has garnered significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of glutaminyltyrosine, a naturally occurring peptide found in the brain. Its intricate structure enables investigations into protein synthesis, enzymatic reactions, and drug design, making it a valuable tool for advancing various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]glutaminyltyrosine typically involves the protection of the amino group of glutamine with a benzyloxycarbonyl (Cbz) group, followed by coupling with tyrosine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by sequentially adding protected amino acids to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]glutaminyltyrosine undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.

    Reduction: The Cbz protecting group can be removed through hydrogenation.

    Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Quinone derivatives of tyrosine.

    Reduction: Deprotected glutaminyltyrosine.

    Substitution: Various acylated or alkylated derivatives.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]glutaminyltyrosine has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzymatic processes.

    Medicine: Explored for its potential therapeutic applications, including drug design and development.

    Industry: Utilized in the production of peptide-based materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glutaminyltyrosine involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways related to protein synthesis and degradation. The benzyloxycarbonyl group provides stability and protection during these interactions, allowing for controlled studies of its effects .

Comparison with Similar Compounds

Similar Compounds

    N2-[(Benzyloxy)carbonyl]-N-[(3R)-1-{N-[(benzyloxy)carbonyl]-L-leucyl}-4-oxo-3-pyrrolidinyl]-L-leucinamide: Another peptide derivative with similar protective groups and applications.

    N-Carbobenzyloxy-L-glutamine: A related compound used in peptide synthesis and enzymatic studies.

Uniqueness

N-[(Benzyloxy)carbonyl]glutaminyltyrosine stands out due to its specific combination of glutamine and tyrosine residues, which allows for unique interactions with enzymes and proteins. Its structure provides a balance between stability and reactivity, making it a versatile tool in various research applications.

Properties

IUPAC Name

2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7/c23-19(27)11-10-17(25-22(31)32-13-15-4-2-1-3-5-15)20(28)24-18(21(29)30)12-14-6-8-16(26)9-7-14/h1-9,17-18,26H,10-13H2,(H2,23,27)(H,24,28)(H,25,31)(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEJZONPUXNLHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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